molecular formula C17H18N2O3 B2533583 (2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide CAS No. 890605-61-5

(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide

Cat. No.: B2533583
CAS No.: 890605-61-5
M. Wt: 298.342
InChI Key: IJTGIZWQMDPBKH-ZHACJKMWSA-N
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Description

(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenylamine to form N-(4-acetylamino)phenylamine. This intermediate is then subjected to a condensation reaction with 5-ethylfuran-2-carbaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino)phenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
  • N-(4-acetylamino)phenyl)-3-(5-ethylthiophene-2-yl)prop-2-enamide
  • N-(4-acetylamino)phenyl)-3-(5-ethylpyrrole-2-yl)prop-2-enamide

Uniqueness

(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide is unique due to the presence of both an acetylamino group and a furan ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-15-8-9-16(22-15)10-11-17(21)19-14-6-4-13(5-7-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTGIZWQMDPBKH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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